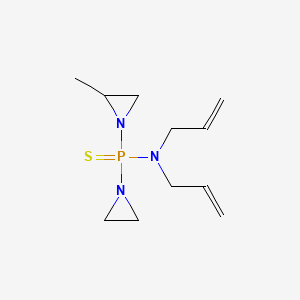
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid is an organic compound characterized by its complex structure, which includes two heptylanilino groups attached to a benzene ring with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromoterephthalic acid with 4-heptylaniline under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This can lead to the formation of different derivatives by reducing the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic properties.
Mécanisme D'action
The mechanism by which 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The exact pathways and targets would vary based on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
43002-40-0 |
|---|---|
Formule moléculaire |
C34H44N2O4 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
2,5-bis(4-heptylanilino)terephthalic acid |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)35-31-23-30(34(39)40)32(24-29(31)33(37)38)36-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-24,35-36H,3-14H2,1-2H3,(H,37,38)(H,39,40) |
Clé InChI |
HGNLXWCBFJXHAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)CCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)

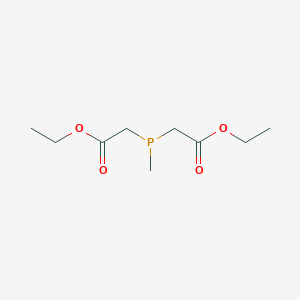
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
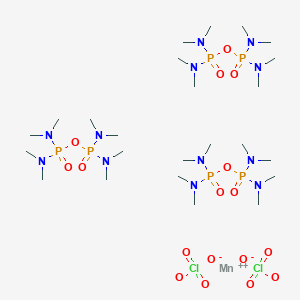
![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
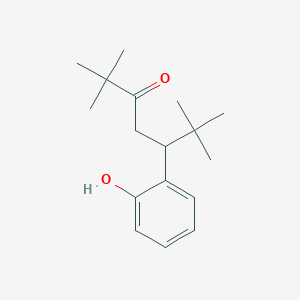
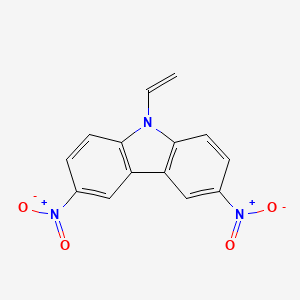

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
